3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the formation of the 1,2,4-oxadiazole ring followed by its functionalization. One common method includes the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. The resulting oxadiazole can then be further reacted with a fluorophenyl derivative to introduce the 2-fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
The presence of the fluorine atom in 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in enhanced biological activity and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C16H11FN2O3 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H11FN2O3/c17-14-7-2-1-6-13(14)16-18-15(22-19-16)10-21-12-5-3-4-11(8-12)9-20/h1-9H,10H2 |
InChI Key |
QVGBSRXXTRFCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C=O)F |
Origin of Product |
United States |
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